3-Piperidin-4-yloxetan-3-ol
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Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Corrosion Inhibition
Piperine derivatives, including compounds with piperidine structures, have been studied for their ability to inhibit corrosion on iron surfaces. These compounds interact with iron, forming complexes that show significant inhibition efficiency. Theoretical studies using Density Functional Theory (DFT) and Monte Carlo dynamics have supported these findings, indicating that such compounds could serve as green corrosion inhibitors (Belghiti et al., 2018).
Molecular Structure Analysis
The crystal and molecular structures of piperidine derivatives have been characterized using techniques such as single crystal X-ray diffraction and FTIR spectroscopy. For example, the molecular structure of 4-piperidinecarboxylic acid hydrochloride has been detailed, providing insights into its conformation and interactions (Szafran et al., 2007).
Synthesis of Bioactive Compounds
Piperidine structures are pivotal in medicinal chemistry due to their presence in various bioactive molecules. Methods for synthesizing compounds like 3-(pyrrolidin-1-yl)piperidine highlight the importance of these structures in developing drugs and other therapeutic agents. Such methodologies are crucial for producing large quantities of these compounds, which have significant roles in medicinal chemistry (Smaliy et al., 2011).
Exploration of Nonlinear Optics
Piperidin-4-one derivatives have been synthesized and analyzed for their potential applications in nonlinear optics. The study of their molecular structure, spectroscopic properties (UV-Vis, FT-IR, NMR), and single crystal XRD analysis, along with computational studies (DFT and HF methods), has revealed their suitability for such applications due to their favorable electronic properties (Doss et al., 2017).
Generation of Novel Heterocycles
Research on generating and trapping 3,4-piperidyne for synthesizing functionalized heterocycles showcases the versatility of piperidine derivatives in creating complex molecular structures. These findings are crucial for developing new pharmaceuticals and materials with specific properties (McMahon et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 3-Piperidin-4-yloxetan-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . This means that it binds to the receptor and inhibits its function. The antagonistic activity of this compound against the CCR5 receptor has been evaluated and confirmed .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . Specifically, it prevents the entry of HIV-1 strains into cells, thereby inhibiting the infection process .
Result of Action
The result of the action of this compound is the inhibition of HIV-1 entry into cells . By acting as an antagonist of the CCR5 receptor, it prevents the infection of cells by certain strains of HIV-1 .
properties
IUPAC Name |
3-piperidin-4-yloxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(5-11-6-8)7-1-3-9-4-2-7/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFWKOOCIJXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2567502-68-3 |
Source
|
Record name | 3-(piperidin-4-yl)oxetan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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